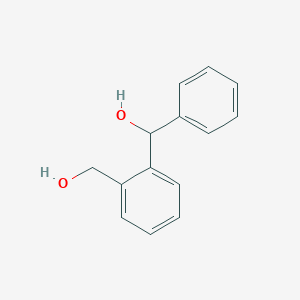
(2-(Hydroxymethyl)phenyl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Hydroxymethyl)phenyl)(phenyl)methanol is an organic compound with the molecular formula C₁₄H₁₄O₂ It is a type of benzyl alcohol derivative, characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to another phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2-(Hydroxymethyl)phenyl)(phenyl)methanol involves the reduction of the corresponding benzophenone derivative using a reducing agent such as potassium borohydride . The reaction typically takes place in an appropriate solvent under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agents and solvents, as well as reaction conditions, are optimized for cost-effectiveness and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Hydroxymethyl)phenyl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of the hydroxymethyl group can yield the corresponding methyl derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: (2-(Carboxyphenyl)phenyl)methanol.
Reduction: (2-(Methylphenyl)phenyl)methanol.
Substitution: (2-(Halophenyl)phenyl)methanol.
Aplicaciones Científicas De Investigación
(2-(Hydroxymethyl)phenyl)(phenyl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific biochemical pathways.
Material Science: It may be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-(Hydroxymethyl)phenyl)(phenyl)methanol depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceuticals, its mechanism may involve interaction with specific enzymes or receptors, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Alcohol: Similar structure but lacks the additional phenyl ring.
Phenylmethanol: Similar structure but lacks the hydroxymethyl group.
Propiedades
Número CAS |
1586-01-2 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)phenyl]-phenylmethanol |
InChI |
InChI=1S/C14H14O2/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h1-9,14-16H,10H2 |
Clave InChI |
DGDHXBHBKBNKJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















